Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate
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Overview
Description
Methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate is a complex organic compound that features an indole core substituted with a carboxylate group and a bis(benzyloxy)phosphoryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate typically involves multiple stepsThe bis(benzyloxy)phosphoryl group is then introduced using a phosphonochloridate reagent, such as ((bis(benzyloxy)phosphoryl)methyl) phosphonochloridate . The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, including optimization of reaction conditions, purification processes, and cost-effective sourcing of reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The bis(benzyloxy)phosphoryl group can be reduced to form phosphine derivatives.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of coupling agents such as EDCI or DCC.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, phosphine derivatives, and various esters or amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying phosphorylation processes and protein interactions.
Industry: Used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bis(benzyloxy)phosphoryl group can mimic natural phosphorylation sites, allowing the compound to interact with protein kinases and phosphatases . This interaction can modulate signal transduction pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(diphenylphosphoryl)-1H-indole-2-carboxylate
- Methyl 5-(dimethylphosphoryl)-1H-indole-2-carboxylate
- Methyl 5-(diethylphosphoryl)-1H-indole-2-carboxylate
Uniqueness
Methyl 5-(bis(benzyloxy)phosphoryl)-1H-indole-2-carboxylate is unique due to the presence of the bis(benzyloxy)phosphoryl group, which provides distinct steric and electronic properties
Properties
CAS No. |
284660-91-9 |
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Molecular Formula |
C24H22NO5P |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
methyl 5-bis(phenylmethoxy)phosphoryl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C24H22NO5P/c1-28-24(26)23-15-20-14-21(12-13-22(20)25-23)31(27,29-16-18-8-4-2-5-9-18)30-17-19-10-6-3-7-11-19/h2-15,25H,16-17H2,1H3 |
InChI Key |
LLPIWBGDKDMEQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)P(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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